molecular formula C22H25N3O3S B2638276 2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1704601-94-4

2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2638276
CAS No.: 1704601-94-4
M. Wt: 411.52
InChI Key: FAHFVKOTPWLTBV-UHFFFAOYSA-N
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Description

2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a 2,4,6-trimethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized and functionalized with a 2,4,6-trimethylbenzenesulfonyl group.

    Coupling with Quinoxaline: The functionalized piperidine is then coupled with a quinoxaline derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain substituents.

Scientific Research Applications

2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its application, such as its potential use as a drug or a material with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}benzene
  • 2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}pyridine

Uniqueness

2-{[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline is unique due to its specific structural features, which confer distinct chemical and physical properties. Its quinoxaline core and the presence of the 2,4,6-trimethylbenzenesulfonyl group make it particularly interesting for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-15-12-16(2)22(17(3)13-15)29(26,27)25-10-8-18(9-11-25)28-21-14-23-19-6-4-5-7-20(19)24-21/h4-7,12-14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHFVKOTPWLTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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